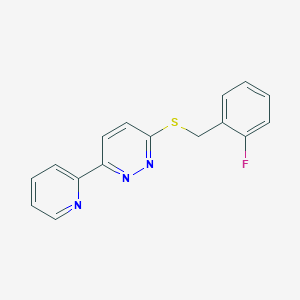
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a fluorobenzyl group, and a thioether linkage. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and various palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and testing of fluoro-substituted compounds, including derivatives resembling "3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine," have shown significant anticancer activities. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran-4-one demonstrated anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as therapeutic agents (Hammam et al., 2005). Similarly, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying fluoro-substituted moieties have been synthesized, showing potent in vitro antibacterial activity and reduced toxicity, which could potentially be repurposed for anticancer applications (Asahina et al., 2008).
Antimicrobial Activity
Research into novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, including compounds that may share structural similarities with "3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine," revealed antimicrobial activities. These compounds were screened for their antimicrobial effectiveness, showcasing their potential in combating microbial infections (Bayrak et al., 2009).
Anti-inflammatory Activity
The exploration of novel imidazo[2,1-b][1,3]thiazine derivatives modified with a pyridinyloxyl moiety suggested potential anti-inflammatory agents. These compounds were evaluated for their anti-inflammatory activity in vivo, identifying promising candidates for further research and development (2022).
Additional Biological Activities
Further studies have demonstrated the versatility of fluoro-substituted compounds in biological applications. For example, novel heterocyclic compounds synthesized from 3-Cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene showed antimicrobial activities, hinting at the broad potential of these compounds in medicinal chemistry (Mohareb et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVDYNSPOSQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2781455.png)

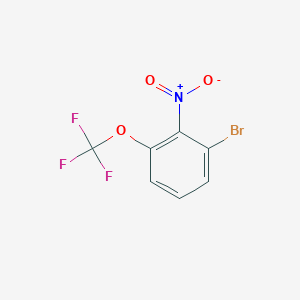
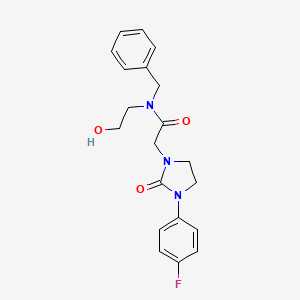
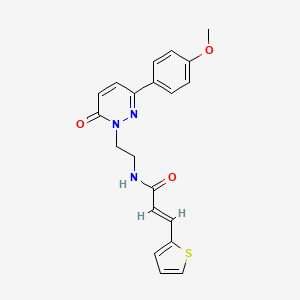
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2781461.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)
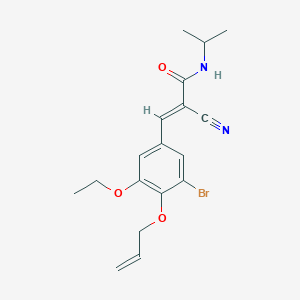
![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![Methyl 2-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2781474.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)